![molecular formula C28H26N2O5S B332649 DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B332649.png)
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the quinoline moiety followed by its coupling with the thiophene ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs of the original compound .
Scientific Research Applications
Chemistry
In chemistry, DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its quinoline and thiophene moieties are known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The quinoline moiety is known to interact with DNA and proteins, while the thiophene ring can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate
- Diethyl 3-methyl-5-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate
Uniqueness
DIETHYL 3-METHYL-5-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C28H26N2O5S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C28H26N2O5S/c1-5-34-27(32)23-17(4)24(28(33)35-6-2)36-26(23)30-25(31)20-15-22(18-11-9-10-16(3)14-18)29-21-13-8-7-12-19(20)21/h7-15H,5-6H2,1-4H3,(H,30,31) |
InChI Key |
IXXIPMLNFNCKNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(4-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332566.png)
![Ethyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B332567.png)
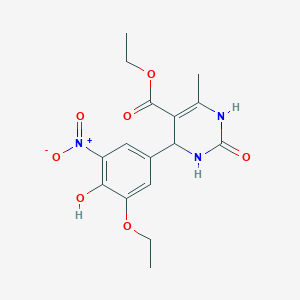
![2-(3,4-dichlorophenyl)-N-[4-(dimethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B332574.png)
![Methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B332575.png)
![2-(4-Chloro-2-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B332576.png)
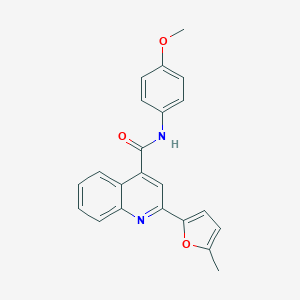
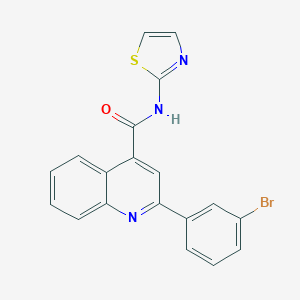
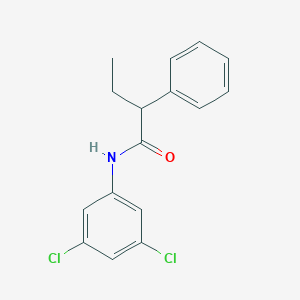
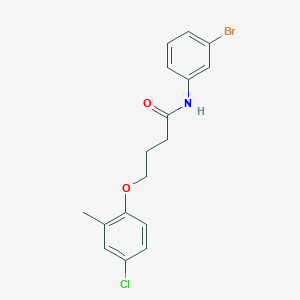
![6-(3-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332585.png)
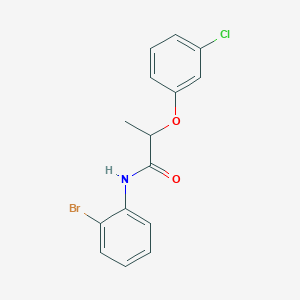
![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B332589.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332590.png)
